molecular formula C6H9N3OS B13291087 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole

Cat. No.: B13291087
M. Wt: 171.22 g/mol
InChI Key: LFWBNRHPPGOVSW-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is a heterocyclic compound that contains an azetidine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The azetidine ring and thiadiazole ring may play a crucial role in its binding to target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is unique due to its specific combination of an azetidine ring and a 1,2,5-thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H9N3OS/c1-5(9-11-8-1)4-10-6-2-7-3-6/h1,6-7H,2-4H2

InChI Key

LFWBNRHPPGOVSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NSN=C2

Origin of Product

United States

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